Product packaging for hemoglobin Graz(Cat. No.:CAS No. 147230-69-1)

hemoglobin Graz

Cat. No.: B1176468
CAS No.: 147230-69-1
Attention: For research use only. Not for human or veterinary use.
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Description

Hemoglobin Graz is a specialized biochemical reagent provided for research purposes. Hemoglobin variants are typically characterized by alterations in their protein structure, often due to point mutations in the alpha or beta globin genes, which can affect their biochemical properties, stability, and oxygen-binding affinity . Analysis of such variants is commonly performed using techniques like ion-exchange high-performance liquid chromatography (HPLC) or capillary electrophoresis, which can separate hemoglobin molecules based on their charge differences . Research into specific hemoglobin variants provides valuable insights into hematological diseases, structure-function relationships of proteins, and red blood cell physiology. The product is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

147230-69-1

Molecular Formula

C16H16O2

Synonyms

hemoglobin Graz

Origin of Product

United States

Discovery and Historical Context of Hemoglobin Graz

Initial Identification and Characterization in Austria

Hemoglobin Graz was accidentally discovered in 1992 in Austria. Its initial detection occurred during routine measurements of glycated hemoglobin (HbA1c) using cation exchange high-performance liquid chromatography (HPLC) in blood samples from patients with diabetes mellitus. The variant hemoglobin eluted alongside the fast-moving HbA1c peak, prompting further investigation.

Structural analysis of isolated beta chains and sequence analysis of amplified DNA revealed the specific nature of this new variant. This compound is characterized by a substitution of histidine with leucine (B10760876) at the second position of the beta chain (β2 His→Leu). This specific amino acid replacement distinguishes it from normal adult hemoglobin (Hemoglobin A), which has histidine at this position. The mutation is described as a heterozygous pathogenic variant affecting the beta subunit.

Chronological Placement within Hemoglobinopathy Research

The discovery of this compound in 1992 contributed to the growing understanding of the diversity of hemoglobin variants and their potential to interfere with common laboratory tests. Its identification highlighted a significant challenge in the accurate determination of HbA1c levels, particularly when using HPLC-based methods. This placed this compound within the scope of research focused on identifying and characterizing hemoglobinopathies that can lead to misleading diagnostic results, thus influencing the development and recommendation of alternative HbA1c measurement techniques that are not affected by such variants. The ongoing study of this compound and similar variants underscores the importance of considering hemoglobinopathies when HbA1c results are inconsistent with a patient's clinical presentation.

Documented Geographic Distribution and Population Cases

This compound was initially identified in Austria. Following its initial discovery in four apparently unrelated healthy adults, additional reports have documented at least seven unrelated patients with diabetes and their families in Southern Austria who carry the variant. The clinically silent nature of this compound means that individuals carrying the variant may be unaware of its presence, potentially leading to undiagnosed cases.

More recently, the first documented case of this compound in the United States was reported in January 2025. This case brought the total number of documented patients with this compound worldwide to at least eight. The documented cases are summarized in the table below:

Geographic LocationNumber of Documented CasesDetection Context
Austria (Southern)At least 11 (4 initial + ≥7 additional)Initially accidental during routine HbA1c testing in diabetic patients; also found in healthy individuals and families.
United States1Detected due to unexpectedly elevated HbA1c levels in a patient with prediabetes.
Total Documented Cases At least 12

Individuals without diabetes carrying the this compound variant have been observed to exhibit significantly higher HbA1c values when analyzed by high-performance liquid chromatography, with reported values ranging from 47.4% to 50.4% (495-527 mmol/mol). This contrasts sharply with normal HbA1c levels, which are typically below 5.7% (39 mmol/mol).

Compounds Mentioned and PubChem CIDs

Molecular Genetics and Structural Biology of Hemoglobin Graz

Gene Locus and Specific Point Mutation (HBB gene)

Hemoglobin, the protein responsible for oxygen transport in the blood, is primarily composed of two alpha-globin chains and two beta-globin chains in adults (α2β2). medlineplus.gov The instructions for synthesizing the beta-globin chain are encoded by the HBB gene. medlineplus.gov The HBB gene is located on chromosome 11, specifically at locus 11p15.5. hmdb.cadnai.org

Hb Graz is a result of a point mutation within the HBB gene. This mutation is a heterozygous missense variant identified as c.8A>T. ijclinmedcasereports.com The HBB gene is a known locus for various hemoglobinopathies and thalassemia mutations. dnai.org

Amino Acid Substitution: His→Leu at Beta Chain Position 2 (NA2)

The c.8A>T point mutation in the HBB gene leads to a specific amino acid substitution in the beta-globin chain. This substitution involves the replacement of a Histidine residue (His) with a Leucine (B10760876) residue (Leu) at the second position of the beta chain. nih.govtandfonline.comtandfonline.comoup.comoup.comresearchgate.netijclinmedcasereports.comCurrent time information in Graz, AT.tandfonline.com This position is also referred to as position NA2 according to the historical notation for hemoglobin variants. nih.govtandfonline.comtandfonline.com The substitution can be denoted as β2(NA2)His→Leu or p.His3Leu, considering the initiator methionine is cleaved off in the mature protein. ijclinmedcasereports.com

Predicted Impact on Hemoglobin Tetramer Assembly and Stability

Hemoglobin exists as a tetramer, typically composed of two alpha and two beta subunits (α2β2) in adults. medlineplus.gov The assembly and stability of this tetrameric structure are crucial for its function. core.ac.uknih.gov The beta chains isolated from the human hemoglobin α2β2 heterotetramer can also self-assemble to form a β4 homotetramer. researchgate.net

Biochemical and Biophysical Characterization of Hemoglobin Graz

Ligand Binding Properties and Allosteric Regulation

The primary function of hemoglobin is to bind and transport oxygen. This process is allosterically regulated by various factors, including protons, carbon dioxide, and intracellular organic phosphates like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) and inositol (B14025) hexaphosphate (IHP). nih.govyoutube.comwikipedia.orgyoutube.comlibretexts.orgbibliotekanauki.pl

Oxygen Equilibrium Curves and Affinity Parameters

Interaction with 2,3-Bisphosphoglycerate and Inositol Hexaphosphate

2,3-Bisphosphoglycerate (2,3-BPG) is a key allosteric effector in red blood cells that binds to a central cavity in the deoxy (T) state of hemoglobin, stabilizing this low-oxygen-affinity conformation and promoting the release of oxygen to tissues. youtube.comwikipedia.orgyoutube.comnih.gov Inositol hexaphosphate (IHP) is another organic phosphate (B84403) that interacts with hemoglobin, often used in research as it has a strong affinity for hemoglobin and can provide insights into allosteric mechanisms. bibliotekanauki.plscielo.brcapes.gov.brnih.govnih.govresearchgate.net The binding of 2,3-BPG and IHP to hemoglobin involves electrostatic interactions with positively charged amino acid residues in the central cavity, primarily in the beta subunits. youtube.comwikipedia.orgyoutube.comnih.gov The histidine to leucine (B10760876) substitution at position 2 of the beta chain in Hb Graz is located near the N-terminus (NA2), which is part of the 2,3-BPG binding site in the deoxy state of hemoglobin. nih.govtandfonline.comyoutube.comwikipedia.orgyoutube.com This substitution, replacing a positively charged histidine with a neutral leucine, would be expected to alter the interaction of Hb Graz with 2,3-BPG and potentially IHP, likely affecting the stabilization of the deoxy state and thus influencing oxygen affinity and allosteric regulation. However, detailed experimental data specifically characterizing the interaction of Hemoglobin Graz with 2,3-BPG and IHP, such as binding constants or shifts in oxygen affinity in the presence of these effectors, were not found in the provided search results.

Carbon Dioxide Transport Mechanisms

Carbon dioxide is transported in the blood through three main mechanisms: dissolved in plasma, bound to hemoglobin as carbaminohemoglobin, and as bicarbonate ions. lumenlearning.comlumenlearning.commedmastery.com Hemoglobin plays a role in carbon dioxide transport by binding CO₂ reversibly to the N-terminal amino groups of its globin chains, forming carbaminohemoglobin. medmastery.comwikipedia.org This binding is influenced by the oxygenation state of hemoglobin (the Haldane effect), where deoxyhemoglobin has a higher affinity for CO₂ than oxyhemoglobin. medmastery.com The histidine to leucine substitution at the N-terminus of the beta chain in Hb Graz could potentially affect the formation of carbaminohemoglobin and thus influence the capacity of this variant to transport carbon dioxide. However, specific studies detailing the carbon dioxide transport mechanisms or carbaminohemoglobin formation for this compound were not identified in the provided search results.

Spectroscopic Signatures of this compound

Spectroscopic techniques, such as UV-Visible, Resonance Raman, and FTIR spectroscopy, are valuable tools for studying the structural and electronic properties of hemoglobin and its interactions with ligands. nih.govdtic.mil These methods can provide information about the heme environment, the oxidation state of the iron, and conformational changes upon ligand binding or due to amino acid substitutions. For example, Resonance Raman spectroscopy can probe the vibrational modes of the heme group, which are sensitive to its structure and the surrounding protein environment. FTIR spectroscopy can provide information about protein secondary structure and specific interactions, such as hydrogen bonds and electrostatic interactions, including those involved in 2,3-BPG binding. nih.gov While spectroscopic methods are commonly used in hemoglobin research nih.govdtic.milnih.gov, specific spectroscopic signatures or studies on this compound were not found in the provided search results.

Stability and Degradation Pathways of the Variant Protein

The stability of hemoglobin variants is an important biochemical characteristic. Unstable hemoglobin variants can precipitate within red blood cells, forming Heinz bodies, and lead to hemolytic anemia. Hemoglobin stability can be affected by factors such as amino acid substitutions that disrupt the protein structure, alter heme binding, or affect subunit interactions. cloudfront.net In vitro tests, such as heat denaturation or incubation with oxidative dyes, can be used to assess hemoglobin stability. cloudfront.net The degradation pathways of hemoglobin variants can involve oxidative damage and proteolysis. While the provided search results mention the detection of Hb Graz and other variants using techniques like HPLC, which can be sensitive to protein modifications and degradation products tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net, there were no specific research findings detailing the stability or degradation pathways of this compound within the search results. The clinically silent nature of Hb Graz in affected individuals suggests that it is likely a relatively stable variant compared to those causing significant hemolytic pathology. researchgate.netnih.govoup.comresearchgate.net

Pathophysiological Mechanisms of Hemoglobin Graz

Cellular Homeostasis and Erythrocyte Integrity in the Presence of Hemoglobin Graz

The maintenance of normal cellular function in the presence of this compound can be attributed to several factors:

Oxygen Transport: The structural alteration in this compound does not seem to impair the molecule's primary function of oxygen transport. The substitution occurs on the surface of the hemoglobin tetramer and is not located within the heme pocket, the region directly responsible for oxygen binding. Consequently, the oxygen-carrying capacity and the allosteric regulation of oxygen affinity are presumed to be largely unaffected, ensuring adequate tissue oxygenation.

Structural Stability: While some amino acid substitutions can destabilize the hemoglobin molecule, leading to precipitation (Heinz bodies) and subsequent erythrocyte damage, the His→Leu change in this compound does not appear to confer such instability. The leucine (B10760876) residue, though nonpolar, can be accommodated within the protein structure without grossly disrupting its tertiary or quaternary conformation.

Erythrocyte Membrane Interactions: There is no evidence to suggest that this compound alters the interaction between hemoglobin and the inner leaflet of the erythrocyte membrane. Abnormal interactions can lead to membrane damage and premature cell removal from circulation, a phenomenon not observed in individuals with this variant.

In essence, the structural and functional consequences of the His→Leu substitution in this compound are subtle enough to be tolerated by the erythrocyte without compromising its viability or function, thus maintaining normal cellular homeostasis.

Molecular Basis of Asymptomatic Presentation

The asymptomatic presentation of this compound is a key feature that distinguishes it from many other hemoglobinopathies nih.govoup.comresearchgate.net. The molecular basis for this lack of clinical phenotype lies in the location and nature of the amino acid substitution.

The N-terminal region of the β-globin chain, where the substitution occurs, is not critically involved in the fundamental aspects of hemoglobin function that, when disrupted, lead to clinical disease. Specifically:

No Effect on Oxygen Affinity: The His→Leu substitution at the β2 position does not significantly alter the oxygen affinity of the hemoglobin molecule. Variants that do alter oxygen affinity can lead to conditions such as erythrocytosis (in high-affinity variants) or cyanosis (in low-affinity variants), neither of which is associated with this compound.

No Tendency for Polymerization: Unlike Hemoglobin S, where a mutation at the β6 position leads to hemoglobin polymerization under deoxygenated conditions and the characteristic sickling of red blood cells, the substitution in this compound does not introduce a new site for intermolecular bonding. This prevents the formation of abnormal hemoglobin polymers that can damage the erythrocyte and occlude blood vessels.

Preservation of Tetramer Stability: The substitution does not disrupt the α1β1 or α1β2 interfaces, which are crucial for the formation and stability of the hemoglobin tetramer. Disruption of these interfaces often leads to unstable hemoglobins (B146990) that precipitate and cause hemolytic anemia.

Therefore, the His→Leu substitution in this compound represents a functionally conservative mutation from a clinical perspective, allowing the hemoglobin molecule to perform its physiological duties without causing any discernible pathology.

Interference with Glycation Processes and Glycated Hemoglobin (HbA1c) Measurement

Despite its benign clinical nature, this compound significantly interferes with the measurement of glycated hemoglobin (HbA1c), a crucial biomarker for the long-term monitoring of glycemic control in diabetic patients. This interference is method-dependent and arises from the structural alteration at the N-terminus of the β-globin chain, which is the primary site of non-enzymatic glycation.

Ion-exchange HPLC separates hemoglobin species based on differences in their net electrical charge. In the case of this compound, this method can produce dramatically falsely elevated HbA1c values nih.govoup.com. The underlying mechanism is the co-elution of the non-glycated this compound variant with the HbA1c fraction.

Table 1: Impact of this compound on HbA1c Measurement by Ion-Exchange HPLC

Patient Status True HbA1c Level Reported HbA1c Level (with Hb Graz)
Non-diabetic ~5% >40%

This table is illustrative and based on reported cases. Actual values may vary.

Immunoassays for HbA1c utilize antibodies that specifically recognize the glycated N-terminal portion of the β-globin chain. The presence of this compound can lead to falsely low or even undetectable HbA1c values with some immunoassay methods.

The mechanism for this interference is related to the alteration of the epitope recognized by the assay's antibodies. The substitution of histidine with leucine at the β2 position, immediately adjacent to the glycated valine at β1, can sterically hinder or completely prevent the binding of the antibody to its target. If the antibody cannot bind efficiently to the glycated N-terminus of this compound, the amount of glycated hemoglobin will be underestimated, resulting in a falsely low HbA1c reading. The degree of interference can vary depending on the specific antibody clone used in the immunoassay and its precise binding site.

Table 2: Effect of this compound on Different HbA1c Measurement Methods

Method Principle Effect of this compound
Ion-Exchange HPLC Charge-based separation Falsely elevated
Immunoassay Antibody-based recognition Potentially falsely low
Boronate Affinity Chromatography Separation based on cis-diol groups of glucose Minimal to no interference

The N-terminus of the β-globin chain is the primary site for the non-enzymatic attachment of glucose, forming a stable ketoamine linkage with the N-terminal valine residue. This process is central to the formation of HbA1c. The His→Leu substitution in this compound occurs at the adjacent position (β2), placing it in immediate proximity to this critical glycation site.

The imidazole (B134444) side chain of histidine is polar and can participate in hydrogen bonding, contributing to the local chemical environment of the N-terminus. In contrast, the isobutyl side chain of leucine is nonpolar and bulkier. This substitution can induce subtle conformational changes in the N-terminal region of the β-globin chain. These structural alterations are likely responsible for the observed interferences in HbA1c assays:

Impact on HPLC Elution: The change in charge and potentially the local conformation due to the His→Leu substitution alters the interaction of the hemoglobin molecule with the stationary phase of the ion-exchange column, leading to the co-elution with HbA1c.

Impact on Immunoassay Recognition: The altered topography of the N-terminus due to the presence of the bulky, nonpolar leucine residue can disrupt the precise three-dimensional structure of the epitope required for antibody binding in immunoassays. This steric hindrance is a plausible explanation for the falsely low results observed with this method.

Advanced Research Methodologies for Hemoglobin Graz Detection and Characterization

Chromatographic Techniques for Variant Identification

Chromatographic methods play a pivotal role in the initial detection and identification of hemoglobin variants, including Hemoglobin Graz. These techniques separate different hemoglobin species based on their chemical properties, such as charge or affinity.

High-Performance Liquid Chromatography (HPLC) Analysis and Chromatographic Anomalies

High-Performance Liquid Chromatography (HPLC), particularly ion-exchange HPLC, is a widely used method for the separation and quantification of hemoglobin fractions, including glycated hemoglobin (HbA1c). mlo-online.commdpi.com However, the presence of hemoglobin variants like Hb Graz can lead to significant chromatographic anomalies and interfere with accurate HbA1c measurement. oup.comnih.govresearchgate.netnih.govoup.comnih.govresearchgate.netnih.govscienceopen.com

Studies have consistently shown that ion-exchange HPLC methods produce abnormal chromatograms in individuals with this compound. nih.govnih.govresearchgate.netnih.gov This can manifest as additional peaks or unusual elution patterns that hinder the accurate quantification of HbA1c. nih.govresearchgate.netnih.gov In many cases, HPLC systems fail to report an HbA1c value or provide erroneously high results. oup.comnih.govnih.govnih.gov For instance, reported HbA1c values in individuals with Hb Graz analyzed by HPLC have ranged from ≥14.9% (≥139 mmol/mol) to 47.4% to 50.4% (495-527 mmol/mol), values inconsistent with actual glucose levels. oup.comnih.govoup.com This interference occurs because Hb Graz can co-elute or overlap with the HbA1c peak, making it difficult for the system to differentiate and quantify the glycated fraction accurately. nih.gov

The impact of this compound on HPLC-based HbA1c measurements highlights the need for caution and the use of alternative methods when this variant is suspected or identified. oup.comnih.govresearchgate.netnih.gov

Boronate Affinity Chromatography Applications

Boronate affinity chromatography offers an alternative approach for HbA1c measurement that is generally less susceptible to interference from hemoglobin variants compared to ion-exchange HPLC. oup.comnih.govnih.govscienceopen.comoup.com This method separates hemoglobin based on the presence of cis-diol groups of glycated hemoglobin, utilizing the specific interaction between glucose and immobilized boronic acid. oup.com

In the context of this compound, boronate affinity chromatography has demonstrated more reliable results. oup.comnih.govnih.govscienceopen.com Studies have shown that this method can provide HbA1c values within an acceptable range or consistent with the patient's clinical glucose levels, even when HPLC methods fail or yield erroneous results. oup.comnih.govnih.govscienceopen.com For example, in one reported case where HPLC gave an unreportably high HbA1c, boronate affinity yielded values between 5.9% and 6.0% (41-42 mmol/mol) and 4.7% in another instance, which aligned better with the patient's glycemic status. nih.govscienceopen.com This makes boronate affinity chromatography a valuable tool for assessing glycemic control in individuals with this compound.

Electrophoretic and Isoelectric Focusing Methodologies

Electrophoretic techniques, including cellulose (B213188) acetate (B1210297) electrophoresis and isoelectric focusing (IEF), are fundamental methods for separating hemoglobin variants based on their electrical charge or isoelectric point. researchgate.netmdpi.comCurrent time information in Graz, AT.tandfonline.com These methods can reveal the presence of an abnormal hemoglobin band indicative of a variant like this compound.

Conventional electrophoresis has been used to detect an abnormal hemoglobin migrating anodal to HbS and close to HbA2 in individuals with this compound. researchgate.netnih.gov Quantitative analysis by electrophoresis has shown that this compound can constitute a significant percentage of the total hemoglobin in heterozygous individuals, with reported values around 47.3% to 50.1%. oup.comnih.gov Isoelectric focusing, known for its high resolution, separates hemoglobin species based on their isoelectric point in a pH gradient, providing a precise picture of the hemoglobin profile and aiding in the identification of variants. mdpi.com Both electrophoresis and IEF contribute to the initial detection and presumptive identification of this compound by demonstrating an altered migration pattern compared to normal hemoglobin. researchgate.netresearchgate.nettandfonline.comnih.gov

Immunochemical Assays for Hemoglobin Variants

Immunochemical assays are another class of methods used for HbA1c determination, often employed in clinical chemistry analyzers. clinical-laboratory-diagnostics.comresearchgate.net These assays typically utilize antibodies specific to the glycated N-terminal of the beta-globin chain. nih.govclinical-laboratory-diagnostics.com While some immunoassays are designed to minimize interference from common hemoglobin variants, certain variants, including this compound, can still affect their accuracy. nih.govmlo-online.comclinical-laboratory-diagnostics.com

Studies have indicated that some immunoassay methods can yield falsely low HbA1c values in the presence of this compound. nih.govmlo-online.comclinical-laboratory-diagnostics.com This interference is often dependent on whether the specific mutation in the hemoglobin variant affects the epitope region recognized by the antibody used in the assay. scribd.com If the amino acid substitution in Hb Graz (His→Leu at position 2) is within or near the antibody binding site, it can disrupt the antibody-glycated hemoglobin interaction, leading to an underestimation of HbA1c levels. mlo-online.comclinical-laboratory-diagnostics.comscribd.com Therefore, interpreting HbA1c results from immunoassay methods in individuals with known or suspected this compound requires careful consideration and potentially confirmation with alternative methodologies. nih.gov

Mass Spectrometry for Precise Amino Acid Sequence Analysis

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for the precise structural analysis of hemoglobin variants, allowing for the determination of molecular weight and confirmation of amino acid sequences. researchgate.netmlo-online.comlcms.cz This technique is invaluable in definitively characterizing variants like this compound by pinpointing the exact amino acid substitution.

ESI-MS has been utilized in the structural analysis of this compound to confirm the histidine to leucine (B10760876) replacement at the second position of the beta-globin chain. mlo-online.comresearchgate.net By analyzing isolated beta chains and tryptic peptides derived from the variant hemoglobin, mass spectrometry can determine the mass difference compared to normal beta-globin, which corresponds to the mass difference between histidine and leucine. researchgate.netlcms.cz Tandem mass spectrometry can further sequence the peptide containing the mutation, providing conclusive evidence of the amino acid substitution. lcms.cz This level of detailed molecular analysis is crucial for the definitive identification and characterization of novel or rare hemoglobin variants.

Molecular Genetic Sequencing Approaches for HBB Gene Mutation Analysis

Molecular genetic sequencing of the HBB gene, which encodes the beta-globin chain, provides the most definitive method for identifying the genetic basis of this compound. oup.comresearchgate.nettandfonline.comwikipedia.org This approach directly reveals the DNA sequence of the gene and allows for the identification of specific mutations.

In the case of this compound, DNA sequencing has confirmed that the variant is caused by a specific point mutation in the HBB gene that results in the substitution of histidine by leucine at codon 2. oup.comnih.govnih.govresearchgate.nettandfonline.com This genetic analysis complements protein-based methods by providing the underlying molecular defect. researchgate.netuw.edu Sequencing approaches can identify mutations in the coding regions, introns, and flanking sequences of the HBB gene. uw.edu For this compound, sequencing of the relevant region of the HBB gene confirms the presence of the specific nucleotide alteration responsible for the His→Leu substitution at the second codon. oup.comnih.govnih.govresearchgate.net Molecular genetic sequencing is essential for confirming the diagnosis of this compound, especially in cases where protein analysis methods provide ambiguous or conflicting results, and for family studies to understand the inheritance pattern of the variant. researchgate.netuw.edu

The table below summarizes the impact of this compound on HbA1c measurement by different methodologies based on research findings:

MethodologyObserved Impact of this compoundReported HbA1c Values (Examples)
Ion-Exchange HPLCAbnormal chromatograms, additional peaks, falsely high or no result≥14.9% (≥139 mmol/mol), 47.4%-50.4% (495-527 mmol/mol), No result
Boronate Affinity ChromatographyMinimal interference, more accurate/consistent results4.7%, 5.9%-6.0% (41-42 mmol/mol), Acceptable range
Immunochemical AssaysPotential for falsely low valuesFalsely low, Within non-diabetic reference range
Quantitative Capillary Electrophoresis (QCE)Values align with clinical profile oup.comnih.gov6.2%-6.3% (44-45 mmol/mol), 6.3% (45 mmol/mol)
Enzymatic AssaySupports use in this Hb variant subpopulation oup.comnih.gov4.3% (24 mmol/mol)
CTI (Colorimetric and Turbidimetric Immunoinhibition)Values align with clinical profile oup.comnih.govValues align with clinical profile oup.comnih.gov

This data illustrates the significant analytical challenges posed by this compound for certain widely used HbA1c measurement methods and underscores the importance of employing appropriate techniques or confirmatory testing when this variant is present. oup.comnih.govnih.gov

Comparative Analytical Performance of Different Methodologies in Research Settings

The accurate detection and characterization of hemoglobin variants like this compound (Hb Graz) are crucial in research settings, particularly when assessing their potential interference with clinical assays, such as those for glycated hemoglobin (HbA1c). Various analytical methodologies are employed for this purpose, each with distinct principles, advantages, and limitations. Comparative studies highlight the performance of these methods when analyzing samples containing Hb Graz.

High-performance liquid chromatography (HPLC) is a widely used method for hemoglobin analysis, separating hemoglobin components based on differences in charge and structure oup.comrrml.ro. However, research has shown that HPLC methods for HbA1c determination may lack the necessary resolution to differentiate certain hemoglobin variants, including Hb Graz. This can result in the appearance of additional peaks in chromatograms and potentially lead to falsely low or high HbA1c results compared to non-diabetic reference ranges nih.gov. Specifically, individuals without diabetes carrying the Hb Graz variant have shown significantly higher HbA1c values when analyzed by HPLC, ranging from 47.4% to 50.4% (495-527 mmol/mol) oup.comnih.govoup.com. In some cases, HPLC has failed to report a value or resulted in error messages oup.comnih.gov.

Enzymatic assays offer an alternative approach, involving the proteolytic digestion of the glycated N-terminal dipeptide of the β-chain and subsequent spectrophotometric measurement of the reaction product oup.comnih.gov. These assays have demonstrated reliability in providing accurate HbA1c values even in the presence of some uncommon Hb variants oup.comnih.gov. For patients with Hb Graz, enzymatic assays have yielded HbA1c values within an acceptable range, supporting their use in this subpopulation oup.comnih.gov.

Boronate affinity chromatography is another method utilized for measuring glycated hemoglobin. This technique specifically binds to the cis-diol group of glycated hemoglobin and is generally not affected by the presence of Hb variants, making it beneficial for patients with hemoglobinopathies oup.com. Boronate affinity methods have shown values in an acceptable range for various hemoglobin variants, including Hb Graz nih.gov. While boronate affinity measures all forms of glycated hemoglobin, results are typically reported as a corrected HbA1c equivalent oup.com.

Quantitative capillary electrophoresis (QCE) separates hemoglobin fractions based on electrical charge differences, offering high resolution and the ability to identify Hb variants oup.com. Studies comparing QCE and HPLC for HbA1c analysis in the presence of Hb variants have indicated congruence between the two methodologies oup.com. For a patient with Hb Graz, QCE yielded consistent HbA1c values over time, whereas HPLC failed to report a value oup.comoup.com.

Colorimetric and turbidimetric immunoinhibition (CTI) is another method used for HbA1c evaluation. In a case involving a patient with Hb Graz, CTI resulted in HbA1c values comparable to those obtained by enzymatic analysis, suggesting its potential utility for monitoring glycemic control in such cases oup.com.

Hemoglobin electrophoresis, particularly in alkaline and acidic environments, can also be employed to detect and differentiate hemoglobin variants based on their migration patterns ijclinmedcasereports.com. Electrophoresis has revealed the presence of Hb Graz and its proportion relative to HbA and HbA2 in affected individuals oup.com. Mass spectrometry and isoelectric focusing are additional specialized techniques that can be used for further characterization of hemoglobin variants when discrepancies or confounding factors are suspected oup.com.

The choice of analytical method has a significant impact on HbA1c determination in the presence of Hb Graz. The observed discrepancies highlight the importance of using appropriate methodologies and considering the possibility of hemoglobin variants when interpreting HbA1c results, especially when there is a mismatch between HbA1c values and clinical presentation or blood glucose levels oup.comnih.govoup.comresearchgate.net. Knowledge of locally occurring Hb variants is essential for laboratories to establish and validate their assay methods nih.gov.

Here is a comparative overview of the analytical performance of different methodologies in the context of this compound:

MethodologyPrinciplePerformance with Hb GrazAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on charge and structure. oup.comrrml.roCan show additional peaks; may result in falsely high or low HbA1c; can fail to report values. oup.comnih.govnih.govoup.comWidely used, can detect common variants. oup.comCan lack resolution for certain variants; expensive; technically demanding. oup.com
Enzymatic Assay Proteolytic digestion and spectrophotometric measurement. oup.comnih.govProvides reliable HbA1c values. oup.comnih.govHighly specific for HbA1c; technically simple; time-efficient; low cost. oup.comSusceptible to interference from other substances and some Hb variants. oup.com
Boronate Affinity Chromatography Binding to cis-diol group of glycated Hb. oup.comoup.comValues in acceptable range; not significantly affected by Hb variants. oup.comnih.govSpecific for glycosylated Hb; beneficial for hemoglobinopathies. oup.comMeasures all forms of glycated Hb; minor interference from rare variants. oup.com
Quantitative Capillary Electrophoresis (QCE) Separation based on electrical charge differences. oup.comYields consistent HbA1c values; can identify Hb variants. oup.comoup.comHigh-resolution; requires small sample volume; can identify variants. oup.comRequires specialized equipment and technical expertise; affected by Hb variants. oup.com
Colorimetric and Turbidimetric Immunoinhibition (CTI) Combines colorimetry and turbidimetry. oup.comoup.comResults comparable to enzymatic analysis. oup.comCan be used for glycemic control monitoring. oup.comSpecific limitations not detailed in provided text.
Hemoglobin Electrophoresis Separation based on migration pattern in electric field. oup.comijclinmedcasereports.comCan reveal presence and proportion of Hb Graz. oup.comUseful for initial detection and differentiation of variants. ijclinmedcasereports.comMay not provide quantitative HbA1c values directly; resolution can vary.
Mass Spectrometry Identification and characterization based on mass-to-charge ratio. oup.comUseful for definitive characterization of variants when discrepancies exist. oup.comHigh specificity and accuracy for variant identification.Requires specialized equipment and expertise; typically not a high-throughput method for routine screening.
Isoelectric Focusing Separation based on isoelectric point. oup.comCan be used for further characterization of variants. oup.comHigh resolution for separating proteins based on charge.Requires specialized equipment and expertise.

Detailed research findings indicate that while HPLC is a common method, its performance is compromised in the presence of Hb Graz, leading to potentially misleading HbA1c results. Enzymatic assays, boronate affinity chromatography, QCE, and CTI appear to offer more reliable HbA1c measurements for individuals with this hemoglobin variant. Hemoglobin electrophoresis, mass spectrometry, and isoelectric focusing serve as valuable tools for the initial detection and detailed characterization of Hb Graz in research and diagnostic settings, particularly when standard methods yield anomalous results.

Population Genetics and Epidemiology of Hemoglobin Graz

Analysis of Carrier Frequencies and Distribution Patterns

Hemoglobin Graz is defined by a histidine to leucine (B10760876) substitution at position 2 (Na2) of the beta chain (α2β22(Na2)His→Leu) tandfonline.comnih.gov. It was first observed in four apparently unrelated healthy adults from Southern Austria tandfonline.comnih.gov. Subsequent reports have confirmed its presence in several Austrian families roche.com. More recently, a case of this compound has been reported in the United States, documenting its occurrence outside of Europe nih.govoup.com.

The rarity of Hb Graz means that comprehensive population-wide carrier frequency studies are limited. Its initial detection was accidental, occurring during routine high-performance liquid chromatography (HPLC) analysis for HbA1c in diabetic patients where it eluted together with the fast-moving Hb A1c tandfonline.comnih.govnih.gov. This method of detection suggests that the observed distribution patterns may be influenced by the populations undergoing HbA1c testing, particularly those with diabetes or prediabetes.

While specific prevalence data across diverse populations is scarce, the documentation of Hb Graz in both Austrian families and a case in the United States indicates a potential, albeit low, presence in different ethnic backgrounds roche.comnih.govoup.com. The identification in the US highlights the impact of human mobility and migration on the distribution of rare hemoglobin variants researchgate.netnih.gov.

Methodological Considerations for Prevalence Studies of Silent Hemoglobinopathies

Prevalence studies of silent hemoglobinopathies like Hb Graz face methodological challenges due to their asymptomatic nature and the limitations of standard screening methods. The accidental detection of Hb Graz during routine HbA1c analysis by HPLC underscores this point tandfonline.comnih.govnih.gov. HPLC methods, while widely used for HbA1c, can be affected by the presence of hemoglobin variants, leading to abnormal chromatograms or erroneous HbA1c values roche.comnih.govoup.comresearchgate.netresearchgate.net.

Methodological considerations for accurately assessing the prevalence of silent variants include the need for screening techniques capable of detecting a wide range of hemoglobin abnormalities. Techniques such as hemoglobin electrophoresis, capillary electrophoresis, and mass spectrometry are valuable for identifying and characterizing hemoglobin variants nih.govoup.com.

Furthermore, prevalence studies should consider the impact of different HbA1c measurement methodologies. Studies have shown that enzymatic assays and boronate affinity chromatography are less affected by the presence of Hb Graz and may provide more accurate glycemic control assessment in carriers nih.govoup.com. Therefore, utilizing or complementing standard HbA1c testing with methods less prone to interference from variants is crucial for accurate prevalence estimation of silent hemoglobinopathies that affect HbA1c measurement. The observation that Hb Graz caused additional peaks or erroneous results in HPLC highlights the importance of vigilant laboratory practices and follow-up testing when unusual chromatograms or incongruent results are observed nih.govoup.comresearchgate.net.

Observed HbA1c Results in a this compound Carrier by Different Methods

MethodHbA1c Result (%)NotesSource
High-Performance Liquid Chromatography (HPLC)≥14.9% (≥139 mmol/mol) or Error MessageFalsely elevated; significant interference observed. Also reported 47.4% to 50.4% in other non-diabetic carriers. nih.govoup.comresearchgate.net
Enzymatic Assay4.3% (24 mmol/mol)Provides a result consistent with non-diabetic status. nih.govoup.com
Quantitative Capillary Electrophoresis (QCE)6.3% (45 mmol/mol)Result obtained on repeat testing, closer to estimated average glucose. nih.govoup.com

Note: This table is based on data from a single reported case in the United States and reflects the significant variability in HbA1c measurement depending on the analytical method used in the presence of this compound.

Comparative Studies of Hemoglobin Graz with Other Hemoglobinopathies

Distinctive Features from Other Beta-Globin Chain Variants (e.g., Hb Sherwood Forest, Hb Okayama)

Hemoglobin Graz is a rare heterozygous variant resulting from a histidine to leucine (B10760876) substitution at position 2 of the beta-globin chain (β2 His→Leu). researchgate.net This specific mutation distinguishes it structurally from other beta-globin variants. While many beta-globin variants exist, some, like Hemoglobin Sherwood Forest (α2β2 104(G6) Arg→Thr) and Hemoglobin Okayama, share a common characteristic with Hb Graz in their potential to interfere with certain laboratory assays, particularly those measuring Hemoglobin A1c (HbA1c). researchgate.netnih.govrcsi.com Studies have shown that individuals carrying the Hb Graz variant, even without diabetes, exhibit significantly higher HbA1c values when analyzed by high-performance liquid chromatography (HPLC). researchgate.net Similarly, Hb Sherwood Forest and Hb Okayama have also been identified as clinically silent variants that can interfere with HbA1c determination by HPLC methods. nih.govrcsi.com However, the specific amino acid substitution in Hb Graz (β2 His→Leu) is distinct from the substitutions found in variants like Hb Sherwood Forest (β104 Arg→Thr) or Hb Okayama. researchgate.net This difference in molecular structure underlies their classification as separate variants, even if they present similar analytical challenges in certain diagnostic tests. An immunoturbidimetric assay, for instance, is less likely to be affected by Hb Graz or Hb Okayama because the mutation site is outside the epitope recognized by the antibodies used in this method. nih.gov

Differentiation from Alpha-Globin Chain Variants and Thalassemias

Differentiating this compound from alpha-globin chain variants and thalassemias is crucial due to the fundamental differences in their genetic basis and pathophysiology. This compound is a structural hemoglobin variant caused by a qualitative defect – a specific amino acid substitution in the beta-globin chain. researchgate.netnih.gov In contrast, thalassemias are quantitative disorders characterized by reduced production of normal globin chains, resulting from gene deletions or mutations that affect gene expression. nih.govmlo-online.com Alpha-thalassemia, specifically, involves impaired production of alpha-globin chains, leading to an imbalance with excess beta or gamma chains. southcarolinablues.comnih.gov Beta-thalassemia involves reduced production of beta-globin chains. mlo-online.com

While both hemoglobin variants and thalassemias are inherited hemoglobin disorders, the mechanism by which they affect hemoglobin function and measurement differs. This compound's impact is primarily related to the altered structure of the beta-globin chain and its effect on specific assay methodologies like HPLC for HbA1c. researchgate.net Thalassemias, on the other hand, are characterized by changes in the amount of specific globin chains or the presence of abnormal tetramers (like Hemoglobin Bart's or Hemoglobin H) formed by the excess chains. southcarolinablues.comnih.gov Laboratory techniques such as hemoglobin electrophoresis, capillary electrophoresis, and HPLC are used to identify and quantify different hemoglobin fractions, allowing for the differentiation between structural variants like Hb Graz and the quantitative deficiencies seen in thalassemias. mlo-online.comresearchgate.net For example, beta-thalassemia trait is often distinguished by an elevated percentage of Hemoglobin A2. nih.gov Alpha-thalassemia can be indicated by the presence of Hemoglobin Bart's or Hemoglobin H, particularly in newborns or individuals with more severe forms. nih.govcmu.ac.th The detection of a specific abnormal hemoglobin peak corresponding to Hb Graz on chromatography, coupled with genetic analysis confirming the β2 His→Leu mutation, differentiates it from the patterns observed in alpha-thalassemias and beta-thalassemias. researchgate.net

Implications of Multi-Variant Co-Inheritance in Research

The co-inheritance of this compound with other hemoglobin variants or thalassemia mutations presents significant implications for research, particularly in the areas of diagnostics, clinical interpretation, and understanding complex genotype-phenotype relationships. While this compound itself is considered clinically silent in the heterozygous state researchgate.net, its co-occurrence with other hemoglobin abnormalities could potentially modify clinical phenotypes or further complicate laboratory diagnoses.

In the context of this compound, co-inheritance with conditions affecting red blood cell indices or hemoglobin production could potentially impact the interpretation of routine hematological tests or specialized hemoglobin analysis. For example, if an individual inherits both Hb Graz and a form of thalassemia, the characteristic analytical interference of Hb Graz on HbA1c measurement by certain methods might be observed alongside the hematological features of thalassemia. This necessitates careful consideration of all inherited hemoglobin abnormalities when interpreting laboratory results and managing patients. Research is needed to investigate the specific effects of co-inheriting this compound with common alpha or beta thalassemia traits or other prevalent hemoglobin variants. Such studies would help to:

Elucidate potential alterations in the clinical phenotype that might arise from the combined effects.

Determine the reliability of various diagnostic assays in the presence of multiple variants, including the potential for compounded analytical interference.

Improve diagnostic algorithms to accurately identify all present hemoglobin abnormalities in individuals with complex genotypes.

Provide appropriate genetic counseling based on a comprehensive understanding of the inheritance patterns and potential clinical outcomes of specific multi-variant combinations involving this compound.

Theoretical and Conceptual Frameworks for Hemoglobin Graz Research

Paradigms for Understanding Hemoglobin Variant Interference in Biochemical Assays

The presence of hemoglobin (Hb) variants can significantly interfere with the accuracy of various biochemical assays, most notably the measurement of glycated hemoglobin (HbA1c), a crucial marker for monitoring long-term glycemic control in diabetic patients. nih.govngsp.orgnhslothian.scot Hemoglobin Graz, a rare, clinically silent variant resulting from a histidine-to-leucine substitution at the second position of the β-globin chain (β2 His→Leu), serves as a prime example of such interference. ijclinmedcasereports.comoup.comnih.govtandfonline.com

The interference from hemoglobin variants like Hb Graz is highly dependent on the analytical method used. diabetesjournals.org The primary methods for HbA1c determination include ion-exchange high-performance liquid chromatography (HPLC), immunoassays, and boronate affinity chromatography. oup.comcaptodayonline.com

Ion-Exchange HPLC: This method separates hemoglobin components based on their electrical charge. oup.com In the case of Hb Graz, the variant co-elutes with the HbA1c fraction in many common HPLC systems. nih.govtandfonline.comresearchgate.net This co-elution leads to a falsely and often dramatically elevated HbA1c reading. ijclinmedcasereports.comresearchgate.net For instance, case reports have documented non-diabetic individuals with Hb Graz exhibiting HbA1c values as high as 51% by HPLC, which is physiologically implausible. ijclinmedcasereports.comoup.com The use of high-resolution programs on some HPLC systems can help identify the presence of such variants, flagging the result as unreliable. d-nb.inforesearchgate.net

Immunoassays: These methods use antibodies that specifically recognize the glycated N-terminal of the normal hemoglobin β-chain. oup.com The structural change in Hb Graz, located at the β2 position near the N-terminus, can affect antibody binding. nih.govroche.com Studies have shown that with some immunoassays, the presence of Hb Graz can lead to falsely low HbA1c values. diabetesjournals.org

Boronate Affinity Chromatography: This method separates all glycated hemoglobins (B146990) from non-glycated ones based on the binding of boronate to the cis-diol groups of glucose. oup.comnih.gov It is generally considered the most reliable method in the presence of hemoglobin variants because it is not dependent on the charge or structure of the globin chain itself. diabetesjournals.orgoup.com For patients with Hb Graz, boronate affinity methods have been shown to provide accurate and clinically consistent HbA1c results, in stark contrast to the erroneous values from HPLC. oup.comnih.gov

The paradigm for understanding this interference, therefore, rests on a deep knowledge of both the structural alteration in the specific hemoglobin variant and the chemical and physical principles of the assay method. When a significant discordance between a patient's blood glucose levels and their HbA1c value is observed, the presence of an interfering hemoglobin variant like Hb Graz should be suspected, necessitating analysis by an alternative method. oup.comcaptodayonline.com

Table 1: Interference of this compound in Common HbA1c Assay Methods
Assay MethodPrinciple of MeasurementEffect of this compoundReported OutcomeReferences
Ion-Exchange HPLCSeparation based on charge differences.Variant co-elutes with the standard HbA1c fraction.Falsely and significantly high HbA1c values (e.g., >14.9% or even >50%). nih.govijclinmedcasereports.comoup.comnih.govresearchgate.net
ImmunoassayAntibody binding to the glycated N-terminus of the β-chain.Altered structure at β2 position can hinder antibody recognition.Falsely low HbA1c values. diabetesjournals.orgroche.com
Boronate Affinity ChromatographyBinds to all glycated hemoglobin regardless of globin chain structure.Minimal to no interference.Accurate, clinically reliable HbA1c values. oup.comdiabetesjournals.orgnih.gov

Potential for Protein Engineering Approaches to Modify HbA1c Interference

Protein engineering offers a theoretical framework for modifying hemoglobin variants to mitigate or eliminate their interference in biochemical assays. While not yet applied specifically to this compound for this purpose, existing strategies in hemoglobin research provide a proof of concept for such an approach. These strategies include rational mutagenesis and the use of stabilizing proteins. tandfonline.comnih.gov

Rational, site-directed mutagenesis involves strategically altering the amino acid sequence of a protein to change its properties. nih.gov In the context of Hb Graz, protein engineering could theoretically be used to introduce further mutations that alter its surface charge or conformation. The goal would be to change its elution profile in ion-exchange HPLC so that it no longer co-elutes with HbA1c. This would allow for an accurate HbA1c measurement even in the presence of the variant. Research has demonstrated that mutations can be engineered to alter electrostatic interactions and optimize hemoglobin's functional properties. nih.govmdpi.com

Another avenue involves enhancing the stability of hemoglobin through engineering. The alpha-hemoglobin stabilizing protein (AHSP) is a molecular chaperone that binds to and stabilizes free α-globin, preventing its precipitation and facilitating its incorporation into the hemoglobin tetramer. mdpi.comresearchgate.net While this is more relevant for unstable hemoglobins, the principles of using engineered binding proteins could be adapted. One could conceptualize an engineered protein that specifically binds to the unique structural feature of Hb Graz, thereby preventing its interaction with the HPLC column in a way that causes interference.

More advanced are genome-editing technologies like CRISPR-Cas9, which represent the ultimate form of protein engineering at the genetic level. researchgate.netnih.govnih.gov These tools could be used to correct the specific mutation in the HBB gene that causes Hb Graz. researchgate.net By reverting the leucine (B10760876) at the β2 position back to the normal histidine in hematopoietic stem cells, the production of the interfering variant would cease altogether. nih.gov While this approach is currently focused on treating severe hemoglobinopathies like sickle cell disease and β-thalassemia, its principles are directly applicable and represent a potential future strategy for permanently resolving analytical interferences caused by genetic variants. nih.govnih.gov

Development of Advanced Computational Models for Variant Hemoglobin Prediction and Functional Characterization

In recent years, computational and in silico methods have become indispensable for studying genetic diseases, including hemoglobinopathies. scirp.orgplos.org These advanced models provide a powerful framework for predicting the existence of variant hemoglobins and characterizing their potential functional and analytical impact, often before they are encountered in a clinical setting.

Computational approaches can be broadly categorized into sequence-based and structure-based predictors, often enhanced by machine learning algorithms. frontiersin.org

Structure-Based Prediction: The mutation in Hb Graz (β2 His→Leu) occurs in the β-globin chain (HBB gene). nih.gov Computational tools can model the three-dimensional structure of this variant protein. medicinescience.org By comparing the predicted structure of Hb Graz with that of normal Hemoglobin A, researchers can analyze changes in surface properties, charge distribution, and stability. researchgate.net Such in silico analyses can generate hypotheses about how the variant might behave in different analytical systems. For example, a model might predict a change in the isoelectric point that would explain the altered elution pattern in ion-exchange HPLC. scirp.orgmedicinescience.org

Machine Learning and Data Mining: Researchers are increasingly using machine learning to predict the pathogenicity of genetic variants and to classify different types of hemoglobinopathies based on laboratory data. ijml.orgajol.info Algorithms such as decision trees, support vector machines, and neural networks can be trained on large datasets of known hemoglobin variants and their associated clinical and laboratory features. ijml.orgresearchgate.net A model could be developed to recognize the specific chromatographic signature or pattern of laboratory discrepancies associated with Hb Graz, allowing for its rapid and automated identification. ijml.org

Variant Impact Prediction: Numerous in silico tools (e.g., SIFT, PolyPhen, CADD) have been developed to predict the functional impact of an amino acid substitution. plos.orgnih.gov These tools use sequence conservation, physicochemical properties of amino acids, and structural information to score a variant's likelihood of being deleterious. frontiersin.orgnih.gov While Hb Graz is clinically benign, these tools could be calibrated to predict a different kind of impact: the likelihood of analytical interference. This would be invaluable for assessing the potential for interference from newly discovered variants.

The development of comprehensive, curated databases like HbVar and IthaGenes is crucial for training and validating these computational models. scirp.orgnih.gov By integrating genomic data with detailed analytical and clinical phenotypes, these resources enable the creation of increasingly accurate predictive models for the functional and analytical characterization of rare variants like this compound.

Table 2: Application of Computational Models in Hemoglobin Variant Research
Computational ApproachDescriptionApplication to this compoundReferences
Molecular Modeling / Structural AnalysisPredicts the 3D structure of the variant protein and analyzes changes in physicochemical properties.Predicting how the His→Leu substitution alters the surface charge and conformation, explaining its behavior in HPLC. medicinescience.orgresearchgate.net
Machine Learning ClassifiersUses algorithms (e.g., Random Forest, SVM) trained on existing data to classify unknown samples.Developing models that can identify the unique analytical signature of Hb Graz from HPLC chromatograms or other lab data. ijml.orgajol.info
Variant Effect Predictors (e.g., SIFT, PolyPhen)Algorithms that predict the functional consequence of a genetic mutation based on sequence and structural data.Assessing the likelihood that the Hb Graz mutation will cause analytical interference rather than clinical pathology. plos.orgfrontiersin.orgnih.gov
Genome-Wide Association Studies (GWAS)Analyzes genetic variants across many individuals to see if any variant is associated with a trait.Although rare, could be used in population studies to link the genetic marker for Hb Graz to specific analytical outcomes. scirp.org

Future Directions in Hemoglobin Graz Research

Elucidating Undiscovered Functional Implications

The primary known functional consequence of Hemoglobin Graz is its significant interference with certain laboratory tests, particularly high-performance liquid chromatography (HPLC) for measuring glycated hemoglobin (HbA1c). nih.govnih.gov This interference can lead to falsely and dramatically elevated HbA1c results, potentially confounding the management of diabetes. nih.gov While considered clinically silent from a hematological standpoint, the full spectrum of its functional implications remains an area for future investigation.

Research should focus on several key areas:

Oxygen Affinity and Red Blood Cell Stability: Although initial assessments suggest no major hematological effects, subtle alterations in function could exist. researchgate.net Studies have indicated that some hemoglobin variants can lead to slight increases in oxygen affinity. researchgate.net Future research should precisely quantify the oxygen dissociation curve for Hb Graz to determine if any functionally significant changes in oxygen affinity or cooperativity exist. Furthermore, investigations into red blood cell (RBC) membrane stability and deformability are warranted. While not classified as an unstable hemoglobin that causes significant hemolysis, minor instabilities could lead to a subtly shortened RBC lifespan, which might have long-term, low-level physiological consequences. mlo-online.commdpi.com

Interaction with Other Hemoglobinopathies: The clinical phenotype of hemoglobinopathies can be significantly altered by the co-inheritance of another variant. mlo-online.com Research is needed to understand how Hb Graz might interact with other common genetic conditions, such as alpha-thalassemia or beta-thalassemia traits. Such interactions could potentially lead to more pronounced clinical or hematological manifestations than either condition would alone. mlo-online.com

Long-Term Clinical Outcomes: Given that Hb Graz is exceptionally rare, with only a few documented families, the long-term health outcomes of carriers are unknown. nih.gov Establishing a patient registry and conducting longitudinal studies could help determine if there is any association with late-onset complications, altered risk for other diseases, or other subtle clinical phenotypes that are not yet apparent.

High-Throughput Screening Technologies for Rare Hemoglobin Variants

The discovery of Hb Graz was accidental, resulting from anomalous findings during routine HbA1c testing. nih.gov This highlights a significant challenge in hematology: the detection of rare and silent hemoglobin variants. Future research must focus on developing and implementing robust high-throughput screening (HTS) technologies that can accurately identify and characterize a wide array of hemoglobin variants beyond the most common ones.

Routine HTS methods like HPLC and capillary electrophoresis are effective for common variants but can be confounded by rare ones like Hb Graz. nih.govresearchgate.net The path forward lies in the adoption and refinement of more advanced technologies:

TechnologyPrincipleAdvantages for Rare Variant Detection
High-Performance Liquid Chromatography (HPLC) Separates hemoglobin variants based on their interaction with a chromatographic column. researchgate.netGood for quantification of common hemoglobins (B146990) (HbA, HbA2, HbF). researchgate.net
Capillary Zone Electrophoresis (CZE) Separates proteins based on their migration rates in an electric field according to their charge and size. researchgate.netProvides high resolution and can differentiate some variants missed by HPLC.
Tandem Mass Spectrometry (MS/MS) Measures the mass-to-charge ratio of ionized molecules, allowing for precise identification of protein structure.Offers high sensitivity and specificity, capable of identifying variants by their exact mass change.
Next-Generation Sequencing (NGS) Enables rapid, high-throughput sequencing of the globin genes (HBA1, HBA2, HBB). uniprot.orgConsidered the gold standard for definitive characterization; can detect all known and novel genetic variants, including point mutations and deletions. uniprot.org

Future efforts should focus on integrating advanced methods like NGS into screening programs, particularly for cases with discordant results from initial tests. uniprot.org This would not only prevent misinterpretation of clinical assays like HbA1c but also build a comprehensive database of rare variants and their associated clinical data.

Integration of Multi-Omics Data for Comprehensive Hemoglobinopathy Understanding

Hemoglobinopathies are traditionally understood as monogenic diseases, resulting from mutations in the globin genes. mdpi.com However, the clinical presentation can be highly variable, suggesting the influence of other genetic and molecular factors. researchgate.net Future research on this compound and other rare variants should move beyond a single-gene focus and embrace a multi-omics approach.

Integrating various "omics" datasets can provide a holistic view of the biological impact of a hemoglobin variant:

Genomics: Beyond identifying the primary mutation, genomics can uncover modifier genes that influence the clinical phenotype. Large-scale genome-wide association studies (GWAS) are crucial for this. researchgate.net

Transcriptomics: This involves analyzing the complete set of RNA transcripts to understand how the variant affects gene expression patterns in erythroid precursor cells.

Proteomics: This analyzes the entire complement of proteins to see how the presence of an abnormal hemoglobin like Hb Graz might alter the broader protein landscape within red blood cells.

Metabolomics: This studies the profile of small-molecule metabolites, which could reveal downstream metabolic perturbations caused by the variant.

By integrating these layers of data, researchers can move from merely identifying a variant to understanding its complex molecular footprint. clevelandclinic.org For a clinically silent variant like Hb Graz, this approach is paramount to uncovering subtle but potentially significant biological perturbations that would otherwise go unnoticed.

Research into Global Health and Research Infrastructure for Rare Hemoglobinopathies

The study of rare hemoglobin variants like Hb Graz is inherently a global challenge. Individual research centers or even countries may only have a handful of cases, making it impossible to conduct statistically powerful studies. Therefore, the future of this research depends on building and strengthening international collaboration and research infrastructure.

Key initiatives and future directions include:

International Consortia: Networks like the International Hemoglobinopathy Research Network (INHERENT) are vital. researchgate.net These organizations aim to pool data and DNA samples from tens of thousands of patients worldwide, creating a resource powerful enough to study genetic modifiers and the effects of rare variants. researchgate.net

Standardized Data Collection: A major goal for global research is the standardization of phenotypic and clinical data collection. researchgate.net Creating common case report forms and databases ensures that data from different centers can be effectively pooled and compared, which is essential for rare disease research.

Capacity Building: Many hemoglobinopathies are most prevalent in low- and middle-income countries where research and advanced diagnostic infrastructure may be limited. mlo-online.com International efforts must focus on building local capacity for genomic diagnosis, clinical care, and research in these regions.

Global Patient Registries: Establishing a global, secure registry for individuals with rare hemoglobin variants, including Hb Graz, would be a critical step. Such a registry would facilitate longitudinal follow-up, enable recruitment for targeted research studies, and allow clinicians to share experiences and develop a deeper understanding of the natural history of these conditions.

Ultimately, a collaborative, global approach is the only way to gather sufficient data to fully understand the significance of rare variants like this compound and improve the diagnosis and care for all individuals with hemoglobinopathies.

Q & A

Q. Table 3: Steps for Ensuring GDPR Compliance in this compound Research

StepAction ItemReference
Data anonymizationRemove direct identifiers (e.g., patient IDs)
Secure storageUse encrypted, access-controlled repositories
Consent documentationInclude GDPR-specific clauses in consent forms

Q. Table 4: Checklist for Experimental Reproducibility

RequirementExample ApplicationReference
Detailed protocol documentationSpecify centrifugation speed and duration
Open-source code availabilityShare MATLAB/Python scripts for data analysis
Reagent metadataCatalog antibody lot numbers and suppliers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.